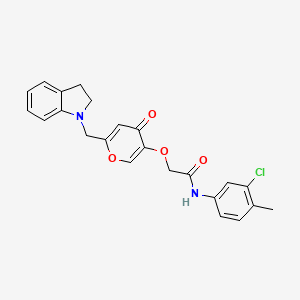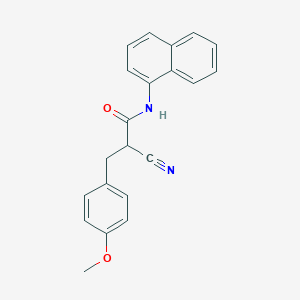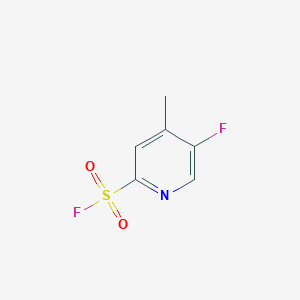![molecular formula C11H21NO4 B2810726 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 208397-31-3](/img/structure/B2810726.png)
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is an organic compound with the molecular formula C11H21NO6. It is known for its applications in various fields including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group and a carboxyl group, making it a versatile molecule for various chemical reactions.
Mécanisme D'action
Target of Action
It is a protected form of d-tert-leucine , which is used in the synthesis of primary amino acid derivatives .
Mode of Action
As a derivative of d-tert-leucine, it may interact with its targets in a similar manner to other amino acid derivatives .
Biochemical Pathways
Given its structure and similarity to d-tert-leucine, it may be involved in protein synthesis and other amino acid-related pathways .
Result of Action
It is used in the synthesis of primary amino acid derivatives that possess anticonvulsant and neuropathic pain protection properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminoethanol with tert-butyl chloroformate to form 2-(tert-butoxycarbonylamino)ethanol.
Etherification: The intermediate product is then reacted with ethylene glycol to produce 2-[2-(tert-butoxycarbonylamino)ethoxy]ethanol.
Acetylation: Finally, the product undergoes acetylation with acetic anhydride to yield this compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of polymers and other advanced materials
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-dimethylpropanoic Acid: Similar in structure but lacks the tert-butyl group.
2-(tert-butoxycarbonylamino)ethanol: An intermediate in the synthesis of the target compound.
Ethylene Glycol: Used in the etherification step of the synthesis.
Uniqueness
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its structure allows for diverse applications in multiple fields, making it a valuable compound in scientific research and industrial processes .
Propriétés
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(11(5,6)8(13)14)12-9(15)16-10(2,3)4/h7H,1-6H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJMPLJWQLHATM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
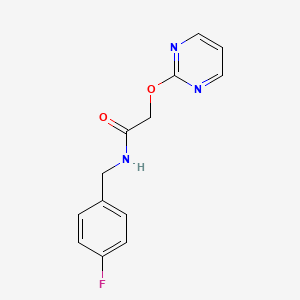
![2-[1,7-DIMETHYL-9-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURIN-3-YL]ACETAMIDE](/img/structure/B2810644.png)
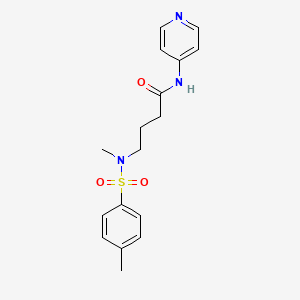
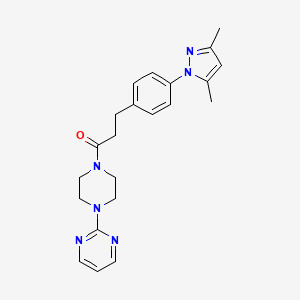
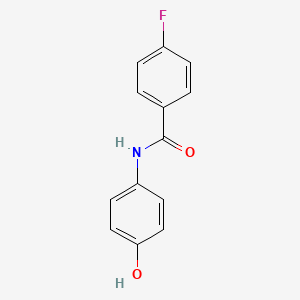
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}propanamide](/img/structure/B2810649.png)
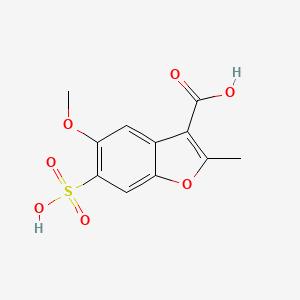
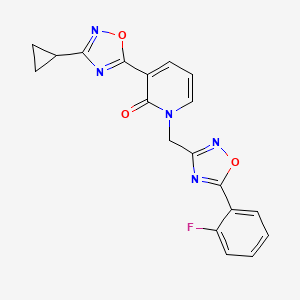
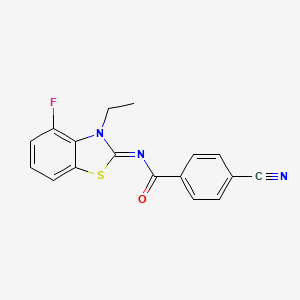
![N-[1-(furan-3-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2810659.png)
![1-[1,1'-Biphenyl]-4-yl-3-(4-chloro-3-nitroanilino)-1-propanone](/img/structure/B2810660.png)
